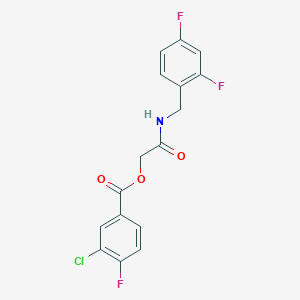

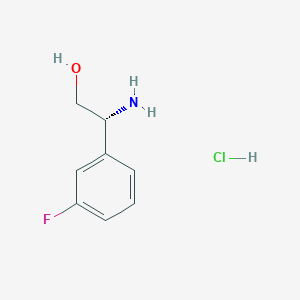

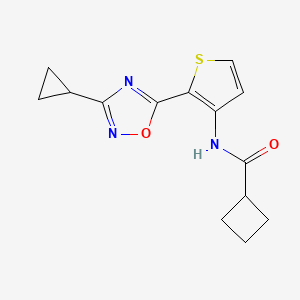

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

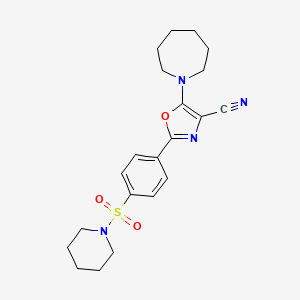

The compound "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate" is a fluorinated organic molecule that may be related to various benzimidazole and benzothiazole derivatives, as indicated by the presence of fluorine and aromatic substituents in its structure. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated aromatic compounds, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorinated groups into the molecule. In the first paper, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives is achieved by fluorination of benzylic alcohols using a specific fluorinating reagent, 2-chloro-1,1,2-trifluorotriethylamine. The rates of formation and the scope of the products are influenced by the substituents on the aromatic rings . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, with careful consideration of the substituents to control the reaction.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the chemical behavior of the molecule due to their electronegativity and size. The presence of fluorine can affect the NMR chemical shifts, as reported in the first paper, where 1H and 19F NMR data are provided for the synthesized fluorobenzimidazole derivatives . This information is crucial for confirming the structure of synthesized compounds and understanding their electronic properties.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the influence of fluorine atoms on the electronic distribution within the molecule. The second paper discusses the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which show potent cytotoxicity in certain human cell lines. The synthesis involves modifications to the Jacobsen cyclization process to obtain pure samples of the target compounds . This indicates that the compound "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate" may also have specific reactivity patterns that could be exploited for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine. For instance, the antifungal activity of a series of fluorinated benzothiazoles is reported in the third paper, where some derivatives show higher activity than previously described compounds . This highlights the potential for the compound of interest to exhibit significant biological activity, which could be explored further in the context of pharmaceutical development.

Scientific Research Applications

Antitumor Properties

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate, as a chemical entity, is closely related to fluorinated benzothiazoles, which have been investigated for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the potential of fluorine-containing compounds in cancer treatment. These compounds exhibit a biphasic dose-response relationship, indicative of their complex interaction with cancer cells. The fluorinated compounds were specifically potent against breast cancer cell lines MCF-7 and MDA 468, while showing inactivity against nonmalignant and other cancer cell lines, suggesting a degree of selectivity in their antitumor effects (Hutchinson et al., 2001).

Synthesis and Bioactivity of Fluorine Compounds

Fluorine compounds, including those containing fluorobenzoyl groups, have been explored for their synthesis and bioactivity. The utilization of fluorobenzoyl protective groups in the synthesis of glycopeptides demonstrates the versatility of fluorine chemistry. These protective groups have shown advantages in glycosylation reactions, leading to high yields and excellent stereoselectivity without the formation of ortho esters. Moreover, the fluorobenzoyl groups effectively suppress β-elimination of O-linked carbohydrates, a common problem in the synthesis of sensitive glycopeptides. This property underscores the potential of fluorine-containing compounds in the precise synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).

Fluorine in Medicinal Chemistry

The role of fluorine in medicinal chemistry is further exemplified by the synthesis of fluoropyrazoles and fluorobenzimidazole derivatives. These compounds serve as building blocks in medicinal chemistry due to their functional groups that allow for further functionalization. The development of synthetic strategies for 3-amino-4-fluoropyrazoles, for instance, highlights the importance of fluorine in creating compounds with potential therapeutic applications. Such compounds are of interest as they offer a platform for developing novel drugs with enhanced activity and specificity (Surmont et al., 2011).

properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO3/c17-12-5-9(2-4-13(12)19)16(23)24-8-15(22)21-7-10-1-3-11(18)6-14(10)20/h1-6H,7-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFPPYCQEOOGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)